molecular formula C12H21N5 B13337370 N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B13337370
M. Wt: 235.33 g/mol
InChI Key: HIBAASODDALHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a synthetic organic compound that features a piperidine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.

    Final Assembly: The final step involves the coupling of the pyrimidine-piperidine intermediate with ethane-1,2-diamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. By binding to the active site of the kinase, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where overactive kinases drive tumor growth.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(piperidin-1-yl)pyrimidin-4-one: Shares the pyrimidine and piperidine structure but lacks the ethane-1,2-diamine moiety.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Another kinase inhibitor with a similar core structure but different substituents.

Uniqueness

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H21N5/c1-10-9-11(14-6-5-13)16-12(15-10)17-7-3-2-4-8-17/h9H,2-8,13H2,1H3,(H,14,15,16)

InChI Key

HIBAASODDALHID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.